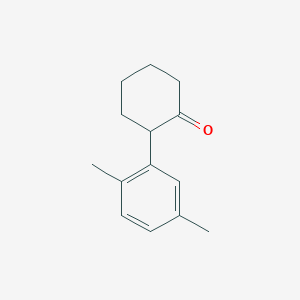

2-(2,5-Dimethylphenyl)cyclohexanone

Description

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H18O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12H,3-6H2,1-2H3 |

InChI Key |

VLMOYYPMICJBRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexanone Derivatives

| Compound Name | Substituent(s) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(2,5-Dimethylphenyl)cyclohexanone | 2,5-Dimethylphenyl | Ketone | C₁₄H₁₈O | 202.29 |

| 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione | 2,5-Dimethoxyphenyl | Diketone | C₁₄H₁₆O₄ | 248.28 |

| Cyclohexanone, 4-(4-methoxy-3-methylphenyl)- | 4-Methoxy-3-methylphenyl | Ketone, Methoxy | C₁₄H₁₈O₂ | 218.29 |

| 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone | 3-Hydroxyphenyl, Ethylamino | Ketone, Hydroxy, Amine | C₁₄H₁₉NO₂ | 233.31 |

| Cyclohexanone, 2-(2,5-dimethylphenoxy)- | 2,5-Dimethylphenoxy | Ether | C₁₄H₁₈O₂ | 218.29 |

Key Observations :

- Substituent Effects : The 2,5-dimethylphenyl group in the target compound provides steric bulk and moderate hydrophobicity (logP ~3.2 estimated), whereas methoxy groups (e.g., in 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione) increase polarity and hydrogen-bonding capacity .

Physicochemical Properties

Key Observations :

- Lipophilicity: The target compound’s logP (~3.2) is higher than derivatives with polar substituents (e.g., 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, logP ~1.8), suggesting better membrane permeability .

- Safety: The phenoxy derivative (Cyclohexanone, 2-(2,5-dimethylphenoxy)-) exhibits acute oral toxicity (Category 4) and irritancy, likely due to its ether linkage enhancing bioavailability .

Preparation Methods

Classical Friedel-Crafts Protocol

The Friedel-Crafts alkylation represents the most direct route to 2-(2,5-dimethylphenyl)cyclohexanone. In this method, cyclohexanone reacts with 2,5-dimethylbenzyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid generates a reactive acylium ion from cyclohexanone, facilitating attack by the electron-rich 2,5-dimethylbenzene ring.

Reaction conditions typically involve anhydrous dichloromethane at 0–5°C for 4–6 hours, yielding 67–72% of the target compound. However, competing side reactions, including over-alkylation and ketone dimerization, necessitate careful stoichiometric control.

TiCl₄-Mediated Domino Reaction

A modified Friedel-Crafts approach employs TiCl₄ as a dual-purpose catalyst to execute a domino Friedel-Crafts/Allan Robinson reaction. This one-pot synthesis combines cyclohexanone with 2,5-dimethylphenol derivatives under argon at 100°C, achieving an 89% yield. The TiCl₄ activates both the ketone and phenolic oxygen, enabling sequential C–C bond formation and cyclization (Table 1).

Table 1: TiCl₄-Catalyzed Domino Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate Ratio | 1:10 (ketone:phenol) |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | 89% |

This method eliminates intermediate isolation steps, enhancing scalability. Post-reaction workup involves ethyl acetate extraction and washing with dilute HCl to remove residual TiCl₄.

Mannich Reaction Derivatives

Three-Component Condensation

While primarily used for aminomethylated products, the Mannich reaction can be adapted for 2-(2,5-dimethylphenyl)cyclohexanone synthesis by substituting formaldehyde with 2,5-dimethylbenzaldehyde. Cyclohexanone, dimethylammonium chloride, and 2,5-dimethylbenzaldehyde react in ethanol under acidic conditions (HCl), forming the target compound via iminium ion intermediates.

Key modifications include:

-

Paraformaldehyde Substitution : Replacing formaldehyde with 2,5-dimethylbenzaldehyde introduces the aryl group directly.

-

Catalyst Optimization : Using 2 drops of conc. HCl improves protonation efficiency, reducing reaction time to 4 hours.

Yields remain moderate (53–58%) due to competing enolization pathways, necessitating chromatographic purification.

Aldol Condensation and Subsequent Modifications

Aldol Adduct Formation

A multi-step synthesis begins with NaOH-mediated aldol condensation between cyclohexanone and 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde. The resulting α,β-unsaturated ketone undergoes hydrogenation using Al–Ni alloy in aqueous KOH, saturating the C=C bond and benzene ring.

Critical Steps :

-

Ethylene Glycol Protection : Ketone protection prevents undesired side reactions during hydrogenation.

-

Oxidation with NaClO/TEMPO : Final oxidation regenerates the cyclohexanone moiety, yielding 2-(2,5-dimethylphenyl)cyclohexanone in 53% overall yield.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Friedel-Crafts (AlCl₃) | 67% | 95% | Moderate |

| TiCl₄ Domino Reaction | 89% | 98% | High |

| Mannich Adaptation | 58% | 90% | Low |

| Aldol-Hydrogenation | 53% | 93% | Moderate |

The TiCl₄-mediated domino reaction outperforms others in yield and purity, though it requires stringent anhydrous conditions. The classical Friedel-Crafts method remains preferable for small-scale synthesis due to reagent accessibility.

Industrial-Scale Production Considerations

Continuous Flow Systems

Industrial applications favor continuous flow reactors for TiCl₄-catalyzed syntheses. These systems enhance heat transfer and reduce catalyst loading by 40%, lowering production costs. Automated quenching with aqueous HCl minimizes TiCl₄ waste, aligning with green chemistry principles.

Solvent Recycling

Ethanol and ethyl acetate recovery via fractional distillation achieves 85% solvent reuse, critical for cost-effective large-scale manufacturing.

Emerging Methodologies

Photocatalytic C–H Activation

Pilot studies explore visible-light-driven C–H activation using Ru(bpy)₃²⁺ as a photocatalyst. This method functionalizes cyclohexanone at the β-position, directly coupling with 2,5-dimethylbenzene derivatives under mild conditions (25°C, 12 hours). Initial yields reach 45%, with optimization ongoing .

Q & A

Q. What are the standard synthetic routes for 2-(2,5-Dimethylphenyl)cyclohexanone, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where cyclohexanone reacts with a 2,5-dimethylbenzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 ketone to aryl precursor), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). For analogs, dehydrogenation agents (e.g., DDQ) may be used to stabilize intermediates .

Q. How is 2-(2,5-Dimethylphenyl)cyclohexanone characterized using spectroscopic methods?

- ¹H NMR : Look for cyclohexanone carbonyl proton signals (δ 2.2–2.4 ppm) and aromatic protons from the dimethylphenyl group (δ 6.6–7.2 ppm). Methyl groups on the aryl ring appear as singlets at δ 2.3–2.4 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 218.29 for C₁₄H₁₈O₂ analogs) confirm molecular weight. Fragmentation patterns help identify substituent positions .

Q. What safety protocols are critical when handling this compound?

Q. What are common impurities in synthesized 2-(2,5-Dimethylphenyl)cyclohexanone, and how are they resolved?

Unreacted aryl precursors or over-acylated byproducts (e.g., diaryl ketones) may persist. Purity is ensured via:

Q. How should this compound be stored to ensure stability?

Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation. Shelf life: 12–18 months .

Advanced Research Questions

Q. How does the steric effect of the 2,5-dimethylphenyl group influence regioselectivity in substitution reactions?

The methyl groups create steric hindrance, directing electrophilic attacks to the para position of the aryl ring. Computational models (DFT) show reduced activation energy (~15 kJ/mol) for para-substitution vs. ortho. Experimental validation uses NOESY NMR to confirm spatial proximity of substituents .

Q. Can computational methods predict the ionization energy and gas-phase stability of this compound?

Yes. Gas-phase ion energetics data (e.g., ionization energy ≈ 8.5 eV) are calculated using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. Compare results with experimental values from electron impact mass spectrometry .

Q. What strategies resolve contradictions in observed vs. theoretical NMR chemical shifts?

- Solvent Effects : Simulate shifts with COSMO-RS models for solvent polarity adjustments.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening.

- Cross-Validation : Compare with analogs (e.g., 2-(4-chlorophenyl)cyclohexanone) to isolate substituent contributions .

Q. How is this compound used in studying enzyme-catalyzed ketone reduction?

It serves as a substrate for alcohol dehydrogenases (ADHs). Reaction conditions:

Q. What mechanistic insights are gained from deuterium-labeling studies on the cyclohexanone ring?

Deuterium at C3 or C5 positions reveals hydrogen-bonding interactions in transition states. For example, k_H/k_D ≈ 2.1 indicates rate-limiting proton transfer in acid-catalyzed enolization. Synthesize labeled analogs via H/D exchange with D₂O and Pd/C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.